3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene
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Overview
Description
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene is an organic compound with the molecular formula C5H5Cl3OS3 It is characterized by the presence of a trichloromethyl group, a disulfanyl group, and a carbothioyl group attached to a prop-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene typically involves the reaction of trichloromethanethiol with allyl trithiocarbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfanyl group to thiols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and cleavage.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene involves its interaction with molecular targets through its reactive functional groups. The trichloromethyl group can participate in electrophilic reactions, while the disulfanyl group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methanethiol, trichloro-, O-allyl trithioperoxycarbonate: Similar structure with a trichloromethyl and disulfanyl group.
Allyl trithiocarbonate: Contains a trithiocarbonate group similar to the carbothioyl group in the compound.
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
CAS No. |
6329-41-5 |
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Molecular Formula |
C5H5Cl3OS3 |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
O-prop-2-enyl (trichloromethyldisulfanyl)methanethioate |
InChI |
InChI=1S/C5H5Cl3OS3/c1-2-3-9-4(10)11-12-5(6,7)8/h2H,1,3H2 |
InChI Key |
VNWUEVGSSXZSNC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=S)SSC(Cl)(Cl)Cl |
Origin of Product |
United States |
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